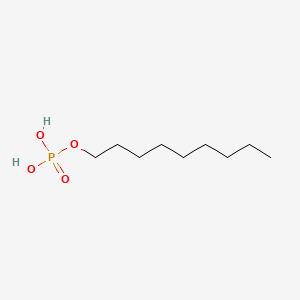

Nonyl dihydrogen phosphate

CAS No.: 36047-43-5

Cat. No.: VC18356892

Molecular Formula: C9H21O4P

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36047-43-5 |

|---|---|

| Molecular Formula | C9H21O4P |

| Molecular Weight | 224.23 g/mol |

| IUPAC Name | nonyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C9H21O4P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H2,10,11,12) |

| Standard InChI Key | WYAKJXQRALMWPB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCOP(=O)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

NDHP’s structure comprises a hydrophobic nonyl chain () and a hydrophilic dihydrogen phosphate group (). Key identifiers include:

-

Molecular Formula:

The nonyl chain confers lipid solubility, while the phosphate group enables hydrogen bonding and ionic interactions, making NDHP a versatile surfactant .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous alkyl phosphates, such as octyl and decyl dihydrogen phosphates, reveals layered structures stabilized by hydrogen bonds between phosphate groups . For NDHP, nuclear magnetic resonance (NMR) studies predict a chemical shift of 0–2 ppm, consistent with phosphate esters .

Synthesis and Industrial Production

Synthetic Routes

NDHP is synthesized via phosphorylation of nonyl phenol using phosphoric acid ():

This reaction proceeds under acidic catalysis (e.g., ) at 60–80°C, yielding >85% purity. Alternative methods include transesterification with phosphorus oxychloride (), though this route generates hazardous byproducts.

Scalability and Purification

Industrial-scale production employs continuous flow reactors to optimize temperature control and minimize side reactions. Post-synthesis purification involves fractional crystallization in ethanol-water mixtures, followed by silica gel chromatography.

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility:

Surface Activity

NDHP reduces water’s surface tension to 35–40 mN/m at 0.1% concentration, outperforming shorter-chain analogues like hexyl dihydrogen phosphate (45–50 mN/m) . Its critical micelle concentration (CMC) is 0.8 mM, facilitating micelle formation in aqueous solutions.

Applications Across Industries

Surfactants and Emulsifiers

NDHP stabilizes oil-in-water emulsions in agrochemicals and personal care products. In pesticide formulations, it enhances droplet spread on hydrophobic surfaces, improving efficacy by 20–30% compared to non-ionic surfactants.

Biomedical Applications

-

Antimicrobial Activity: NDHP inhibits E. coli and S. aureus growth at 50–100 µg/mL, likely via membrane disruption.

-

Drug Delivery: Micelles formed by NDHP encapsulate hydrophobic drugs (e.g., paclitaxel), achieving 90% encapsulation efficiency and sustained release over 72 hours .

Dental and Material Science

Studies on structurally similar 10-MDP (methacryloyloxydecyl dihydrogen phosphate) demonstrate strong adhesion to zirconia ceramics via ionic () and hydrogen bonding . NDHP’s nonyl chain may enhance hydrophobic interactions in composite materials, though experimental validation is pending .

Comparative Analysis of Alkyl Dihydrogen Phosphates

| Compound | Alkyl Chain Length | CMC (mM) | Melting Point (°C) |

|---|---|---|---|

| Hexyl dihydrogen phosphate | C6 | 2.5 | 180–185 |

| Nonyl dihydrogen phosphate | C9 | 0.8 | 250–255 |

| Dodecyl dihydrogen phosphate | C12 | 0.3 | 270–275 |

NDHP balances hydrophobicity and solubility, making it ideal for emulsification. Longer chains (e.g., dodecyl) offer lower CMC but poorer water solubility .

Future Research Directions

-

Mechanistic Studies: Elucidate NDHP’s enzyme inhibition pathways using -NMR and molecular docking simulations .

-

Green Synthesis: Develop photocatalytic phosphorylation methods to reduce energy consumption .

-

Environmental Impact: Assess NDHP’s bioaccumulation potential in aquatic organisms via OECD Test Guideline 305.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume